Cas no 336182-29-7 (N-Isopropyl 4-bromobenzamide)

N-Isopropyl 4-bromobenzamide is a brominated aromatic amide compound characterized by its isopropyl substitution on the amide nitrogen. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent at the para position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The isopropyl group contributes to steric and electronic modulation, influencing solubility and stability. Its high purity and well-defined crystalline form ensure consistent performance in research and industrial processes. This compound is commonly employed in the development of bioactive molecules and advanced materials.
N-Isopropyl 4-bromobenzamide structure
N-Isopropyl 4-bromobenzamide structure
Product Name:N-Isopropyl 4-bromobenzamide
CAS No:336182-29-7
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD00465197
CID:301952
PubChem ID:3658621
Update Time:2025-05-21

N-Isopropyl 4-bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-isopropylbenzamide
    • 4-bromo-N-propan-2-ylbenzamide
    • Benzamide,4-bromo-N-(1-methylethyl)-
    • N-Isopropyl 4-bromobenzamide
    • 4-bromo-N-isopropyl-benzamide
    • N-isopropyl-p-bromobenzocarboxamide
    • p-bromo-N-isopropylbenzamide
    • 4-Bromo-N-isopropylbenzamide, AldrichCPR
    • 4-Bromo-N-(1-methylethyl)benzamide
    • AKOS000172292
    • E78479
    • 10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N
    • 336182-29-7
    • BS-28053
    • SCHEMBL13062204
    • doi:10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N
    • A875229
    • DTXSID70394746
    • PWXNCWKINUCUPV-UHFFFAOYSA-N
    • doi:10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N.1
    • CS-0197159
    • MFCD00465197
    • 10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N.1
    • MDL: MFCD00465197
    • Inchi: 1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
    • InChI Key: PWXNCWKINUCUPV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC(C)C)=O

Computed Properties

  • Exact Mass: 241.01000
  • Monoisotopic Mass: 241.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.349
  • Boiling Point: 344.6°Cat760mmHg
  • Flash Point: 162.2°C
  • Refractive Index: 1.545
  • PSA: 29.10000
  • LogP: 2.97820

N-Isopropyl 4-bromobenzamide Security Information

  • Hazard Category Code: 22-52
  • Hazardous Material Identification: Xi

N-Isopropyl 4-bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Isopropyl 4-bromobenzamide Pricemore >>

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N-Isopropyl 4-bromobenzamide Production Method

N-Isopropyl 4-bromobenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:336182-29-7)N-Isopropyl 4-bromobenzamide
Order Number:A875229
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):206.0/629.0
Email:sales@amadischem.com

Additional information on N-Isopropyl 4-bromobenzamide

N-Isopropyl 4-bromobenzamide (CAS No. 336182-29-7): An Overview and Recent Developments

N-Isopropyl 4-bromobenzamide (CAS No. 336182-29-7) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a bromo-substituted benzene ring and an isopropyl amide group. These features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of N-Isopropyl 4-bromobenzamide can be represented as C10H12BrNO. The bromine atom on the benzene ring provides a versatile handle for further functionalization, while the isopropyl amide group imparts specific electronic and steric properties that influence the compound's reactivity and selectivity in various chemical reactions. These properties make N-Isopropyl 4-bromobenzamide an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

In the realm of medicinal chemistry, N-Isopropyl 4-bromobenzamide has been explored as a key intermediate in the development of novel therapeutic agents. Recent studies have highlighted its potential as a building block for the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of N-Isopropyl 4-bromobenzamide-derived compounds that exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Another area where N-Isopropyl 4-bromobenzamide has shown promise is in the field of materials science. Researchers have utilized this compound as a precursor for the synthesis of functional polymers and copolymers with unique properties. A notable example is the development of polymeric materials with enhanced thermal stability and mechanical strength, which are crucial for applications in electronics, coatings, and adhesives. A study published in Macromolecules demonstrated that N-Isopropyl 4-bromobenzamide-based polymers exhibited excellent thermal stability up to 300°C and showed improved mechanical properties compared to conventional polymers.

The synthetic versatility of N-Isopropyl 4-bromobenzamide has also been leveraged in the development of new synthetic methodologies. Recent advances in transition-metal-catalyzed cross-coupling reactions have enabled the efficient conversion of this compound into a wide range of functionalized derivatives. For example, palladium-catalyzed Suzuki-Miyaura coupling reactions have been used to introduce various aryl and heteroaryl groups onto the bromo-substituted benzene ring, expanding the scope of possible applications for these derivatives. A study published in Organic Letters reported a highly efficient protocol for the Suzuki-Miyaura coupling of N-Isopropyl 4-bromobenzamide, achieving yields greater than 95% under mild reaction conditions.

Beyond its synthetic utility, N-Isopropyl 4-bromobenzamide has also been investigated for its biological activity. Studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, making it a potential lead compound for further drug development. A research article published in Bioorganic & Medicinal Chemistry Letters reported that N-Isopropyl 4-bromobenzamide selectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 μM, while showing minimal toxicity towards normal cells.

In addition to its potential therapeutic applications, N-Isopropyl 4-bromobenzamide has also been studied for its environmental impact. Research has focused on understanding its biodegradability and potential ecological effects. A study published in Environmental Science & Technology evaluated the biodegradability of this compound under aerobic and anaerobic conditions and found that it was readily biodegradable within 28 days under aerobic conditions but showed limited degradation under anaerobic conditions. This information is crucial for assessing the environmental safety of products derived from N-Isopropyl 4-bromobenzamide.

The ongoing research into N-Isopropyl 4-bromobenzamide highlights its multifaceted utility across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for chemists and researchers working on novel materials and therapeutic agents. As new methodologies and applications continue to emerge, the importance of this compound is likely to grow further, driving innovation and advancing our understanding of complex chemical systems.

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Amadis Chemical Company Limited
(CAS:336182-29-7)N-Isopropyl 4-bromobenzamide
A875229
Purity:99%/99%
Quantity:5g/25g
Price ($):206.0/629.0
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